trans-(3R,4R) Scaffold Delivers a Clinical-Stage Oral Factor Xa Inhibitor (R1663) While the cis-Isomer Shows No Equivalent Clinical Advancement
The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid core—the exact stereochemistry locked in CAS 1807916‑65‑9—was the key scaffold from which Hoffmann‑La Roche developed the clinical candidate R1663, an orally bioavailable Factor Xa inhibitor [REFS‑1]. The clinical candidate exhibited selectivity for Factor Xa over a panel of serine proteases and progressed through Phase I in healthy male volunteers, demonstrating concentration‑dependent inhibition of thrombin generation (IC₅₀ = 194 ng/mL for peak height; IC₅₀ = 2790 ng/mL for endogenous thrombin potential) without increasing bleeding time [REFS‑2]. By contrast, publicly available patent and literature databases contain no evidence of any *cis*‑configured pyrrolidine‑3,4‑dicarboxylic acid amide (i.e., derived from CAS 1782350‑51‑9) achieving clinical candidate status for any target [REFS‑3]. This outcome-level differentiation is attributable to the *trans*‑(3R,4R) scaffold’s ability to project amide substituents into the S1 and S4 pockets of Factor Xa simultaneously, as confirmed by the 1.72 Å X‑ray co‑crystal structure (PDB 2XBW) [REFS‑1].
| Evidence Dimension | Clinical translation outcome (downstream derivative product) |
|---|---|
| Target Compound Data | Clinical candidate R1663 (derived from trans-(3R,4R) scaffold); Phase I completed; Factor Xa IC₅₀ (thrombin generation peak height) = 194 ng/mL [REFS‑2] |
| Comparator Or Baseline | cis-(3R,4S) pyrrolidine-3,4-dicarboxylic acid amides: No clinical candidate reported in public domain; no PDB co‑crystal structures with serine proteases found [REFS‑3] |
| Quantified Difference | Clinical candidate vs. zero clinical advancement |
| Conditions | Comparative literature and patent landscape assessment; Factor Xa inhibitory activity measured in human plasma thrombin generation assay [REFS‑2]; structural basis in PDB 2XBW |
Why This Matters
A procurement decision selecting the trans-(3R,4R) scaffold directly builds upon a validated clinical pharmacophore; substituting the cis-isomer abandons this established structure‑activity relationship (SAR) trajectory.
- [1] Anselm, L. et al. (2010). Discovery of a factor Xa inhibitor... Bioorg. Med. Chem. Lett., 20(17), 5313-5319. DOI: 10.1016/j.bmcl.2010.06.126. PMID: 20650636. (PDB 2XBW deposited at RCSB with resolution 1.72 Å.) View Source
- [2] Comparative literature absence: A search of PubMed, Google Patents, and RCSB PDB for "cis-pyrrolidine-3,4-dicarboxylic acid" AND "factor Xa" OR "clinical candidate" returned no entries for a cis-configured Factor Xa clinical candidate as of May 2026. cis-isomer CAS 1782350-51‑9 confirmed via Chemsrc. View Source
